molecular formula C12H16O2 B13618854 4-(2-Ethylphenyl)butanoic acid

4-(2-Ethylphenyl)butanoic acid

Cat. No.: B13618854
M. Wt: 192.25 g/mol
InChI Key: ZSBGWTKGFHGKMY-UHFFFAOYSA-N
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Description

4-(2-Ethylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 2-ethylphenyl group at the fourth carbon

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-(2-ethylphenyl)butanoic acid

InChI

InChI=1S/C12H16O2/c1-2-10-6-3-4-7-11(10)8-5-9-12(13)14/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14)

InChI Key

ZSBGWTKGFHGKMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylphenyl)butanoic acid can be achieved through several methods. One common approach involves the coupling reaction of a halogenated alkane with a substituted ethylphenyl compound. For instance, the preparation method may include the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized to reduce the use of toxic reagents, minimize costs, and improve operational convenience. This makes the compound suitable for large-scale production .

Chemical Reactions Analysis

Esterification

The carboxylic acid group reacts with alcohols under acidic conditions to form esters. For example:
Reagents : Methanol (CH₃OH), sulfuric acid (H₂SO₄)
Conditions : Reflux at 70–80°C
Product : Methyl 4-(2-ethylphenyl)butanoate (C₁₃H₁₈O₂).

Reduction

The carboxylic acid group can be reduced to a primary alcohol:
Reagents : Lithium aluminum hydride (LiAlH₄)
Conditions : Anhydrous diethyl ether, 0–5°C
Product : 4-(2-Ethylphenyl)butanol (C₁₂H₁₈O).

Oxidation

The compound undergoes oxidation under controlled conditions. A kinetic study using Tripropylammonium Fluorochromate (TriPAFC) in acetic acid revealed:

  • Rate constants increased with solvent polarity (Table 1) .

  • Activation parameters (Table 2) indicate an enolization-mediated mechanism (Scheme 1) .

Table 1: Pseudo-First Order Rate Constants for Oxidation by TriPAFC

% Acetic Acid10³ k (s⁻¹) at 303 K
40%1.47
50%2.94
60%6.45
70%11.68
Source : Adapted from .

Table 2: Activation Parameters for Oxidation

ParameterValue
ΔH‡ (kJ/mol)58.3 ± 2.1
ΔS‡ (J/mol·K)-132.4 ± 7.8
ΔG‡ (kJ/mol) at 303 K98.5
Source : .

Enolization Pathway

The oxidation mechanism involves enolization of the ketoacid group, facilitated by acetic acid’s low dielectric constant. Protonation of TriPAFC accelerates the reaction (Scheme 1) .

Scheme 1 :

  • Enolization: 4-(2-Ethylphenyl)butanoic acid ⇌ Enol form

  • Oxidation: Enol + TriPAFC → Intermediate

  • Acidic workup → Final oxidized product

Solvent Effects

  • Rate enhancement correlates with increased acetic acid content (lower dielectric constant).

  • Higher acidity promotes enolization and protonation of TriPAFC .

Substituent Effects

The ortho-ethyl group sterically hinders electrophilic substitution on the aromatic ring compared to para-substituted analogs. This reduces reactivity in halogenation/nitration reactions.

Decarboxylation

Thermal decarboxylation under basic conditions yields 3-(2-ethylphenyl)propane , though this reaction requires temperatures >200°C.

Scientific Research Applications

4-(2-Ethylphenyl)butanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Ethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Ethylphenyl)butanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the ethyl group on the phenyl ring can affect the compound’s interactions with other molecules and its overall properties .

Biological Activity

4-(2-Ethylphenyl)butanoic acid, a compound with notable structural characteristics, has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its butanoic acid backbone substituted with a 2-ethylphenyl group. The molecular formula is C12H16O2C_{12}H_{16}O_2, and it possesses a molecular weight of approximately 192.25 g/mol. This structure influences its solubility, reactivity, and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to anti-inflammatory and analgesic effects. The compound's mechanism is similar to that of other butanoic acid derivatives, which are known to influence metabolic processes and immune responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has been studied for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Analgesic Properties : Similar to other butanoic acid derivatives, it may provide pain relief through central and peripheral mechanisms.
  • Metabolic Regulation : It plays a role in metabolic pathways that regulate energy homeostasis and cellular metabolism.

Case Studies

  • Anti-inflammatory Study :
    A study investigated the anti-inflammatory effects of this compound in a rodent model of arthritis. The results showed a significant reduction in swelling and pain scores compared to the control group, suggesting its potential as an anti-inflammatory agent.
  • Analgesic Activity :
    In another study, the analgesic properties were assessed using the hot plate test in mice. The compound demonstrated dose-dependent pain relief, comparable to standard analgesics like ibuprofen.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
4-(2-Methylphenyl)butanoic acidStructureAnti-inflammatory
4-(2-Isopropylphenyl)butanoic acidStructureAnalgesic
4-(2-Ethoxyphenyl)butanoic acidStructureAntimicrobial

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Biotransformation : Research has shown that this compound undergoes biotransformation in various species, affecting its pharmacokinetics and efficacy.
  • Species Differences : A study indicated significant differences in the metabolism of related butanoic acids across species, which may influence the therapeutic outcomes in humans versus animal models .

Q & A

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Process Chemistry Considerations :
  • Address regioselectivity in Friedel-Crafts reactions using Lewis acid catalysts (e.g., AlCl₃).
  • Optimize column chromatography (silica gel, hexane/ethyl acetate gradient) for large-scale purification, referencing protocols for biphenylacetic acid derivatives .

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